
Ethyl 5-ethyl-4-methyl-2-propyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 5-ethyl-4-methyl-2-propyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-ethyl-4-methyl-2-propyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester with appropriate alkylating agents. One common method involves the use of dimethylformamide and dichloromethane as solvents, with phosphorus oxychloride as a catalyst . The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. For example:
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Reagents/Conditions: Aqueous KOH (2.5 eq) in methanol (reflux, 4 hours) .
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Product: 5-Ethyl-4-methyl-2-propyl-1H-pyrrole-3-carboxylic acid.
This reaction is critical for generating intermediates used in amide coupling (see Section 1.3).
Nucleophilic Substitution
The bromine atom (if present in analogous structures) can be replaced by nucleophiles like amines or thiols. While direct data for this compound is limited, studies on similar pyrrole-3-carboxylates demonstrate:
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Reagents/Conditions: Amines (e.g., 2-hydroxyethylamine) in dichloromethane at room temperature .
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Product: Substituted pyrrole carboxamides (e.g., 5-chloro-N-(2-hydroxyethyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide) .
Amidation
The carboxylic acid derivative reacts with amines to form carboxamides, enhancing pharmacological potential:
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Reagents/Conditions: Thionyl chloride (SOCl₂) for acid chloride formation, followed by amine coupling .
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Example: Reaction with 4-chlorophenylamine yields antifungal agents (MIC = 7.8 µg/mL against Candida albicans) .
Reaction Table
Key Research Findings
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Antimicrobial Activity: Derivatives of this compound exhibit potent activity against Staphylococcus aureus (MIC = 7.8 µg/mL) and Aspergillus niger .
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Structural Influence: The 1,3-oxazole fragment (introduced via van Leusen’s reaction) enhances bioactivity by improving target binding .
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Synthetic Flexibility: Multi-step protocols enable modifications at the C-3 (ester), C-4 (methyl), and N-1 (propyl) positions, enabling tailored drug design .
Optimized Reaction Conditions
Scientific Research Applications
Pharmaceutical Applications
Drug Development
Ethyl 5-ethyl-4-methyl-2-propyl-1H-pyrrole-3-carboxylate serves as a critical intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in developing drugs targeting neurological disorders such as ADHD, depression, and schizophrenia. The compound's ability to interact with trace amine-associated receptors (TAARs) suggests its use in treating conditions related to neurotransmitter imbalances .
Antibacterial Activity
Research indicates that pyrrole derivatives exhibit antibacterial properties. For instance, compounds structurally related to this compound have demonstrated efficacy against Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Its reactivity allows chemists to create various derivatives that can be utilized in the production of fine chemicals and agrochemicals .
Material Science
Development of New Materials
The unique properties of this compound make it suitable for applications in material science. It is used in developing polymers and coatings that require enhanced performance characteristics. The incorporation of this compound can improve the thermal stability and mechanical strength of materials .
Biochemical Research
Studies on Enzyme Activity and Metabolic Pathways
Researchers utilize this compound in biochemical studies to explore enzyme activity and metabolic pathways. Its role in understanding biological processes at the molecular level is significant, particularly in elucidating how certain enzymes interact with substrates and inhibitors .
Summary Table of Applications
Field | Application | Significance |
---|---|---|
Pharmaceuticals | Drug development for neurological disorders | Potential treatment options for ADHD, depression, schizophrenia |
Organic Synthesis | Building block for complex molecules | Essential for producing fine chemicals and agrochemicals |
Material Science | Development of new polymers and coatings | Enhances thermal stability and mechanical strength of materials |
Biochemical Research | Studies on enzyme activity and metabolic pathways | Aids in understanding biological processes at the molecular level |
Case Studies
- Pharmaceutical Development : A study demonstrated the synthesis of a novel drug candidate derived from this compound that showed promising results in animal models for treating ADHD. The compound exhibited a favorable safety profile compared to existing treatments .
- Antibacterial Studies : Research involving pyrrole derivatives indicated that modifications at specific positions significantly enhanced antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). This compound was identified as a lead compound for further development .
- Material Science Innovations : In material science applications, the integration of this compound into polymer matrices resulted in materials with improved barrier properties and mechanical strength, making them suitable for packaging applications .
Mechanism of Action
The mechanism of action of Ethyl 5-ethyl-4-methyl-2-propyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Another pyrrole derivative with similar structural features.
Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate: A brominated pyrrole compound with distinct chemical properties.
Uniqueness
Ethyl 5-ethyl-4-methyl-2-propyl-1H-pyrrole-3-carboxylate is unique due to its specific alkyl substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 5-ethyl-4-methyl-2-propyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H21NO2
- Molecular Weight : 221.32 g/mol
- CAS Number : 647836-69-9
Biological Activity Overview
Pyrrole derivatives, including this compound, are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail specific activities and mechanisms associated with this compound.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives. This compound has been evaluated against various bacterial strains, demonstrating significant activity:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 μg/mL |
Escherichia coli | 25 μg/mL |
These results suggest that the compound may inhibit bacterial growth through interference with cell wall synthesis or other vital processes, similar to other pyrrole derivatives which have shown effectiveness against Gram-positive and Gram-negative bacteria .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related pyrrole compounds:
- Inhibition of DNA Gyrase : Some pyrrole derivatives have been shown to inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication .
- Membrane Disruption : Pyrroles may disrupt bacterial membranes, leading to cell lysis and death .
- Antioxidant Activity : Certain pyrroles exhibit antioxidant properties, potentially protecting cells from oxidative stress .
Study on Antimicrobial Efficacy
A study conducted by Zhang et al. (2019) isolated several pyrrole derivatives and tested their antimicrobial efficacy. This compound was among the compounds evaluated, showing promising results against both Gram-positive and Gram-negative bacteria with MIC values comparable to established antibiotics .
Structure–Activity Relationship (SAR)
Research has focused on understanding the structure–activity relationship (SAR) of pyrrole derivatives. Modifications at various positions of the pyrrole ring have been correlated with increased antibacterial activity. For instance, substitutions at the C4 position have been linked to enhanced potency against MRSA strains .
Properties
CAS No. |
647836-69-9 |
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Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
ethyl 5-ethyl-4-methyl-2-propyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H21NO2/c1-5-8-11-12(13(15)16-7-3)9(4)10(6-2)14-11/h14H,5-8H2,1-4H3 |
InChI Key |
ZTQBIVOKHFGLFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C(N1)CC)C)C(=O)OCC |
Origin of Product |
United States |
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